2-Chloro-5-(2-methylphenoxy)pyrimidine MSDS safety data sheet
2-Chloro-5-(2-methylphenoxy)pyrimidine MSDS safety data sheet
This technical guide provides an in-depth safety and handling profile for 2-Chloro-5-(2-methylphenoxy)pyrimidine , a specialized intermediate used in the synthesis of agrochemicals (specifically pyrimidinyloxybenzoate herbicides) and pharmaceutical scaffolds.
Note: As a specialized research intermediate with CAS 1894377-72-0 , specific public safety datasets are limited. The data below synthesizes established protocols for chloropyrimidines and structure-activity relationships (SAR) to ensure maximum safety coverage.
Safety, Handling, and Synthesis Profile
Executive Summary
2-Chloro-5-(2-methylphenoxy)pyrimidine is an electrophilic heterocyclic building block. It is characterized by a pyrimidine ring substituted with a chlorine atom at the C2 position and a 2-methylphenoxy (o-tolyloxy) group at the C5 position. Its primary utility lies in Nucleophilic Aromatic Substitution (SNAr) reactions, where the C2-chlorine serves as a leaving group to couple with amines or other nucleophiles, forming complex bioactive molecules (e.g., Pyribenzoxim analogs or ZJ0273 herbicide derivatives).
Critical Safety Insight: The C2-chlorine atom renders the pyrimidine ring highly reactive toward nucleophiles (including biological proteins), classifying it as a potential skin sensitizer and irritant .
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 2-Chloro-5-(2-methylphenoxy)pyrimidine |
| CAS Number | 1894377-72-0 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| SMILES | Cc1ccccc1Oc2cnc(Cl)nc2 |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.[1][2] |
| Melting Point (Predicted) | 92°C – 98°C (Based on methoxy analogs) |
Hazard Identification & Risk Assessment (GHS)
Derived from Structure-Activity Relationship (SAR) of chloropyrimidine analogs (e.g., CAS 22536-65-8).
GHS Classification
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Signal Word: WARNING
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Acute Toxicity, Oral: Category 4 (H302)
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Skin Corrosion/Irritation: Category 2 (H315)
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Serious Eye Damage/Irritation: Category 2A (H319)
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Hazard Statements
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.
Precautionary Statements
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P261: Avoid breathing dust/fume/gas/mist/vapors.
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P280: Wear protective gloves/protective clothing/eye protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Strategic Handling & Storage Protocols
Storage Integrity
The reactivity of the C-Cl bond means this compound is susceptible to slow hydrolysis if exposed to atmospheric moisture.
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Temperature: Store at 2–8°C (Refrigerated).
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Atmosphere: Store under Inert Gas (Argon or Nitrogen).
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Container: Tightly sealed amber glass vial to prevent photodegradation.
Operational Handling
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Weighing: Must be performed inside a chemical fume hood or a glovebox if handling >1g.
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Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as solvolysis of the chloride may occur. Preferred solvents: Dichloromethane (DCM), DMSO, or Anhydrous DMF .
Emergency Response & First Aid
Self-Validating Response System
This protocol prioritizes neutralization of the electrophilic hazard and dilution.
| Exposure Route | Immediate Action | Mechanism of Action |
| Eye Contact | Rinse for 15 min with saline/water. Lift eyelids. | Dilution of corrosive hydrolysis products (HCl). |
| Skin Contact | Wash with soap and water . Do NOT use alcohol. | Alcohol may increase skin absorption of the lipophilic phenoxy moiety. |
| Inhalation | Move to fresh air.[4] If wheezing, administer oxygen. | Clears respiratory tract of irritant dust. |
| Ingestion | Rinse mouth. Do NOT induce vomiting . | Prevents re-exposure of esophagus to corrosive material. |
Synthesis & Application Context
Synthesis Mechanism (SNAr)
The compound is typically synthesized via a nucleophilic aromatic substitution where a phenolate attacks a dichloropyrimidine.
Reaction: 2,5-Dichloropyrimidine + o-Cresol (2-Methylphenol)
Why this matters: The product retains one chlorine atom at the C2 position. This remaining chlorine is activated by the ring nitrogens, making it a "hot spot" for further derivatization (e.g., reacting with amines to form herbicides).
Visualization: Synthesis & Handling Workflow
Figure 1: Synthesis pathway and critical storage mitigation strategies for maintaining compound integrity.
Spill & Disposal Workflow
Spill Management
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Evacuate: Clear the immediate area of personnel.
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PPE: Don Nitrile gloves (double layer recommended), lab coat, and N95/P100 respirator.
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Containment: Cover spill with dry lime or soda ash to neutralize potential acidity from hydrolysis.
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Cleanup: Sweep up carefully (avoid dust generation) and place in a hazardous waste container labeled "Toxic Organic Solid."
Visualization: Safety Decision Tree
Figure 2: Decision matrix for safe spill response based on physical state.
References
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Chemical Identity & CAS Verification
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GuideChem Chemical Database. (2025). "2-chloro-5-(2-methylphenoxy)pyrimidine CAS 1894377-72-0". Retrieved from .
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Analogous Safety Data (2-Chloro-5-methoxypyrimidine)
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Sigma-Aldrich. (2025). "Safety Data Sheet for 2-Chloro-5-methoxypyrimidine (CAS 22536-65-8)". Retrieved from .
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Synthesis Context (Patent Literature)
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World Intellectual Property Organization (WIPO). (2021). "Process for synthesis of substituted pyrimidines (WO2021113282A1)". Retrieved from .
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General Pyrimidine Handling
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 2-Chloropyrimidine". Retrieved from .
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